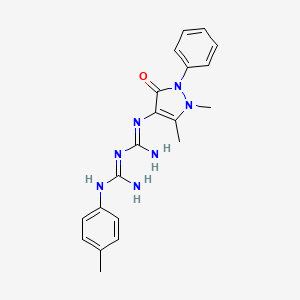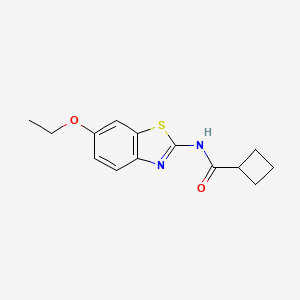![molecular formula C19H20N2O5 B5811752 methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate, also known as MFPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MFPB belongs to the class of benzamide derivatives and has been studied extensively for its ability to modulate various biological pathways.
Wirkmechanismus
The mechanism of action of methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate is not fully understood, but it is believed to modulate various biological pathways by interacting with specific receptors and enzymes. In neuroscience, this compound has been shown to act as a dopamine D2 receptor antagonist, leading to its potential use in the treatment of Parkinson's disease. In cancer research, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine receptors, inhibition of cancer cell growth, and immunomodulation. In neuroscience, this compound has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. In immunology, this compound has been shown to modulate the activity of immune cells, leading to its potential use as an immunomodulator.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate in lab experiments is its specificity for certain receptors and enzymes, allowing for targeted modulation of specific biological pathways. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its potential therapeutic use.
Zukünftige Richtungen
For methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate research include further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic use in various scientific fields. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
Methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with furoyl chloride, followed by the reaction with piperidine and subsequent acylation with methyl chloroformate. The final product is obtained after purification using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been studied for its potential application in various scientific fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to modulate the activity of dopamine receptors, leading to its potential use in the treatment of neurological disorders such as Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, this compound has been studied for its potential use as an immunomodulator, specifically in the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
methyl 4-[[1-(furan-2-carbonyl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-19(24)14-4-6-15(7-5-14)20-17(22)13-8-10-21(11-9-13)18(23)16-3-2-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBGZLVRYAYUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5811694.png)
![N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5811700.png)
![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)

![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)

![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)
